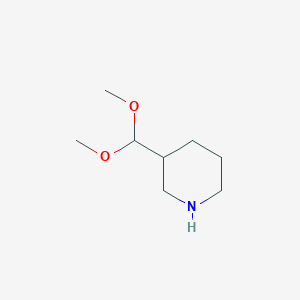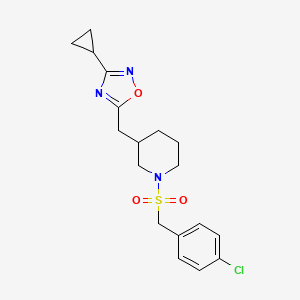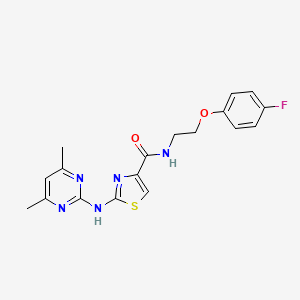
3-(Dimethoxymethyl)piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-(Dimethoxymethyl)piperidine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Synthesis Analysis
Piperidines are synthesized through various intra- and intermolecular reactions . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In recent years, a lot of reviews concerning specific methods of piperidine synthesis have been published .Molecular Structure Analysis
Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . The conformational structures of piperidine in the neutral and cationic ground states have been explored .Chemical Reactions Analysis
Piperidines have been involved in various chemical reactions. They have been used in the synthesis of substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . They have also been used in hydrogenation, cyclization, cycloaddition, annulation, and amination reactions .Physical and Chemical Properties Analysis
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . They are usually stored in a dark place, in an inert atmosphere, at 2-8C .Aplicaciones Científicas De Investigación
Opioid Antagonism in Gastrointestinal Disorders
3-(Dimethoxymethyl)piperidine derivatives have been studied for their role in opioid antagonism, specifically for the treatment of gastrointestinal motility disorders. One compound, LY246736, showed high affinity for opioid receptors and distributed selectively to peripheral receptors, making it a potential candidate for clinical investigation in gastrointestinal disorders (Zimmerman et al., 1994).
Neuropharmacological Effects
The effects of piperidine, including this compound, on sleep and wakefulness have been explored. Intraventricular infusion of piperidine in rats induced EEG activation and suppressed desynchronized sleep, indicating a potential role in modulating brain functions (Nixon & Karnovsky, 1977).
Anticonvulsant and Antinociceptive Properties
Studies have investigated new hybrid molecules derived from this compound for their anticonvulsant and antinociceptive activities. These compounds, by combining chemical fragments of known antiepileptic drugs, showed promising results in preclinical seizure models (Kamiński et al., 2016).
Histamine H3 Receptor Antagonism
Research on 1-[4-(3-piperidin-1-yl-propoxy)-benzyl]-piperidine (JNJ-5207852) has demonstrated its role as a novel, non-imidazole histamine H3 receptor antagonist. This compound showed potential in increasing wakefulness and decreasing REM sleep without affecting body weight, suggesting its applicability in sleep disorders (Barbier et al., 2004).
Synthesis Methods
The synthesis of 3-(pyrrolidin-1-yl)piperidine, related to this compound, has been explored. A novel method for its synthesis was proposed, highlighting its importance in medicinal chemistry (Smaliy et al., 2011).
Antioxidant and Anti-Inflammatory Activities
3,3-Dimethyl 2,6-Dimethyl Piperidine 4-One Oxime, a derivative, has shown significant antioxidant and anti-inflammatory activities. These properties were evident in in vitro studies and in models using carrageenan-induced rat paw oedema, indicating potential therapeutic applications (Tharini & Sangeetha, 2015).
Mecanismo De Acción
Target of Action
It is presumed that piperidine derivatives, which 3-(dimethoxymethyl)piperidine is a part of, interact with the olfactory system consisting of odorant receptors (ors) that need a common co-receptor (orco), and of ionotropic receptors (ir) .
Mode of Action
The exact mode of action of this compound is not fully elucidated. It is believed to interact with its targets, leading to changes in the target’s function. For instance, piperine, a piperidine derivative, has been shown to have antioxidant, anti-apoptotic, anti-inflammatory, and bioavailability enhancing abilities .
Biochemical Pathways
Piperine, a piperidine derivative, has been shown to modulate signaling pathways associated with the tlr adaptor molecule toll/il-1r domain-containing adaptor inducing interferon (trif) and the tlr adaptor protein myd88 .
Pharmacokinetics
It is known that piperidine derivatives have a wide range of biological activities, suggesting they may have good bioavailability .
Result of Action
Several piperidine alkaloids isolated from natural herbs have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the synthesis of piperidine derivatives can be affected by factors such as temperature and reaction conditions .
Safety and Hazards
Direcciones Futuras
Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to grow and evolve in the future.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of 3-(Dimethoxymethyl)piperidine are largely attributed to its interactions with various biomolecules. For instance, piperidine derivatives have been found to exhibit anticancer properties, acting as potential clinical agents against various types of cancers . These properties are believed to be due to the compound’s ability to interact with crucial signaling pathways such as STAT-3, NF-κB, PI3k/Aκt, and others .
Cellular Effects
This compound has been found to have significant effects on various types of cells. For instance, piperidine derivatives have been observed to inhibit cell migration and help in cell cycle arrest, thereby inhibiting the survivability of cancer cells . This suggests that this compound may have a significant impact on cellular function, including effects on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with various biomolecules. It has been suggested that this compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact molecular mechanism of action of this compound remains to be fully elucidated.
Metabolic Pathways
It has been suggested that piperidine derivatives may play a role in the metabolism of drugs, potentially involving interactions with various enzymes or cofactors .
Propiedades
IUPAC Name |
3-(dimethoxymethyl)piperidine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO2/c1-10-8(11-2)7-4-3-5-9-6-7/h7-9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDMFNLFLWJFFEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C1CCCNC1)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Chlorophenyl)methyl]-2-(3-methyl-2,4-dioxo-1H-pyrimidin-6-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-5-carboxamide](/img/structure/B2958393.png)

![1-(2-azepan-1-yl-2-oxoethyl)-3-{[4-(trifluoromethyl)benzyl]thio}-1H-indole](/img/structure/B2958395.png)
![2-[(4-Bromophenyl)methyl]-5-(1-phenylethoxy)-3,4-dihydroisoquinolin-1-one](/img/structure/B2958397.png)

![1-(Benzenesulfonyl)-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B2958400.png)
![N-[4-(dimethylamino)phenyl]-2-phenoxyacetamide](/img/structure/B2958402.png)


![2-(8-(4-ethoxyphenyl)-1-methyl-2,4-dioxo-7-phenyl-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2958407.png)
![5-nitro-N-[4-(4-propoxyphenyl)-1,3-thiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2958409.png)


